1-(2,4-dinitrophenyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(2,4-Dinitrophenyl)-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a benzotriazole ring substituted with a 2,4-dinitrophenyl group. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dinitrophenyl)-1H-1,2,3-benzotriazole typically involves the reaction of 2,4-dinitrophenylhydrazine with benzotriazole derivatives. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dinitrophenyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzotriazoles with various functional groups.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-1H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of corrosion inhibitors and UV stabilizers for polymers.
Mechanism of Action
The mechanism of action of 1-(2,4-dinitrophenyl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can disrupt cellular processes by interfering with signal transduction pathways .
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Used in similar applications but lacks the benzotriazole ring.
Benzotriazole: Shares the benzotriazole ring but lacks the 2,4-dinitrophenyl group.
2,4-Dinitrophenol: Similar nitro groups but different core structure.
Uniqueness: 1-(2,4-dinitrophenyl)-1H-1,2,3-benzotriazole is unique due to the combination of the benzotriazole ring and the 2,4-dinitrophenyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and broadens its range of applications compared to similar compounds .
Properties
Molecular Formula |
C12H7N5O4 |
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Molecular Weight |
285.21 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)benzotriazole |
InChI |
InChI=1S/C12H7N5O4/c18-16(19)8-5-6-11(12(7-8)17(20)21)15-10-4-2-1-3-9(10)13-14-15/h1-7H |
InChI Key |
KJTTXOXWFXOPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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